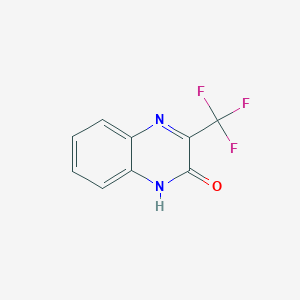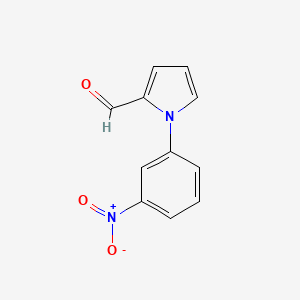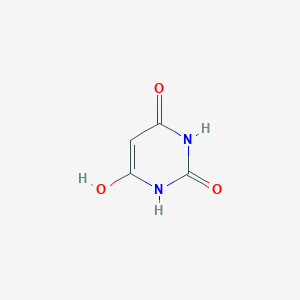
Pyrimidine-2,4,6-triol
Übersicht
Beschreibung
Pyrimidine-2,4,6-triol is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The specific compound pyrimidine-2,4,6-triol is not directly mentioned in the provided papers, but related compounds and derivatives are extensively studied due to their biological activities and potential applications in drug development and medical imaging.
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of significant interest in medicinal chemistry. For instance, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines is achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents, which allows for the functionalization of the pyrimidine core at the C-4 and C-6 positions . Similarly, pyrido[4,3-d]pyrimidine derivatives are synthesized by oxidative aromatization of tetrahydropyrido[4,3-d]pyrimidine derivatives . Electrochemical strategies have also been employed for the synthesis of pyrano[2,3-d]pyrimidine derivatives using an electrogenerated base in a multicomponent assembly process . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. The papers provided discuss the synthesis of compounds with additional fused ring systems, such as pyrido[4,3-d]pyrimidine and pyrano[2,3-d]pyrimidine , which can significantly alter the chemical and biological properties of the molecules. The molecular quantum parameters of related compounds, such as 2H-Thiazolo[3,2-a]pyrimidine derivatives, have been characterized using semiempirical MO methods, indicating the importance of computational chemistry in understanding the properties of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in drug development. For example, pyrimidine-2,4,6(1H,3H,5H)-trione reacts with aromatic aldehydes to form 5-arylmethylidene derivatives . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can be used to modulate the biological activity of the resulting compounds. The papers also describe the use of microwave-assisted and one-pot synthesis methods to efficiently generate pyrimidine libraries for biological screening [4, 8, 9].
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of fluorine atoms into pyrimidine-2,4,6-triones has been shown to yield potent matrix metalloproteinase (MMP) inhibitors with suitable properties for positron emission tomography (PET) imaging . The hydrophilicity and biodistribution of these compounds can be fine-tuned to improve their imaging capabilities. The solubility, stability, and reactivity of pyrimidine derivatives are critical parameters that determine their suitability for various applications, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development
Pyrimidine-2,4,6-triones, specifically the radiofluorinated variants, have been identified as potential radiotracers for positron emission tomography (PET). These compounds target matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix and the processing of bioactive molecules. This property makes them suitable for visualizing diseases like cancer, atherosclerosis, and stroke through PET imaging, offering a noninvasive method to study disease progression (Schrigten et al., 2012).
Catalytic Applications
Pyrimidine-2,4,6-trione derivatives, particularly when complexed with copper(II), have demonstrated catalytic activities. These complexes are used in the oxidation processes, such as the peroxidative oxidation of cyclohexane. The copper complexes show moderate activity under mild conditions, indicating their potential use in industrial applications (Fırıncı, 2019).
Antioxidant Agent Synthesis
Research has been conducted on synthesizing and optimizing the synthesis of pyrimido[4,5-d]pyrimidine derivatives, demonstrating significant antioxidant activities. These compounds are synthesized using iodine catalysts, and their antioxidant properties are measured to identify the most effective compounds (Cahyana et al., 2020).
Medicinal Chemistry and Drug Design
Pyrimidine-2,4,6-triones are recognized as valuable scaffolds in drug development due to their biological significance and structural resemblance to vital biological compounds like nucleotides. They are central to the structure of various bioactive compounds, from antibiotics to vitamins, and play a crucial role in synthesizing compounds with anticancer and antiviral properties. These derivatives are actively explored for their potential in treating various diseases (Kumar et al., 2019).
Eigenschaften
IUPAC Name |
6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJPUMJAQFCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333602 | |
| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4,6-triol | |
CAS RN |
223674-01-9 | |
| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



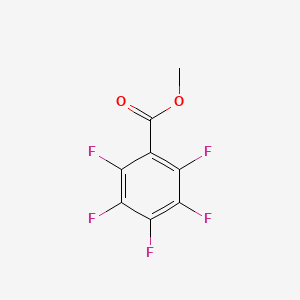
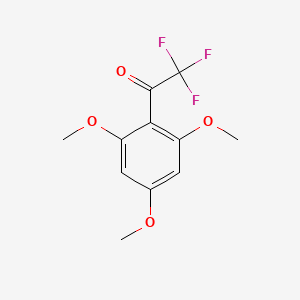
![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)
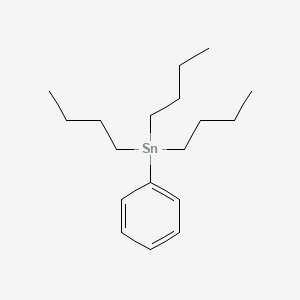
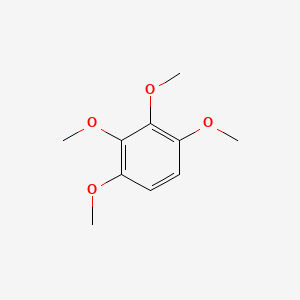
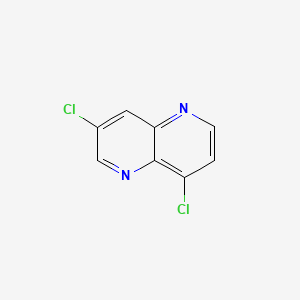
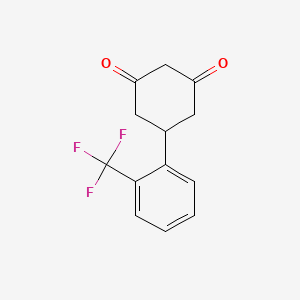
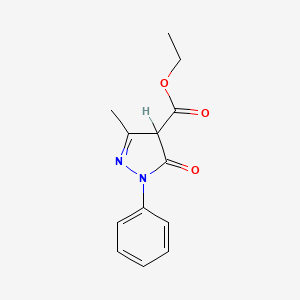
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

